

Commercial Sourcing and Technical Guide: Methyl 4-methylthiazole-2-carboxylate

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Compound of Interest

Compound Name: *Methyl 4-methylthiazole-2-carboxylate*

Cat. No.: *B077814*

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For researchers, scientists, and professionals in drug development, securing a reliable supply of high-purity chemical intermediates is a critical first step in the research and development pipeline. **Methyl 4-methylthiazole-2-carboxylate** (CAS No. 14542-15-5), a key heterocyclic building block, is no exception. This technical guide provides an in-depth overview of commercial suppliers, relevant chemical data, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores the biological significance of its derivatives, offering insights into their potential therapeutic applications.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer **Methyl 4-methylthiazole-2-carboxylate**, with varying purity levels and available quantities. The following table summarizes the product specifications from several key commercial vendors. Researchers are advised to request certificates of analysis for lot-specific data.

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)
Sigma-Aldrich	97%	14542-15-5	C ₆ H ₇ N O ₂ S	157.19	Solid	62-67	-	-
Pure Chemistry Scientific Inc.	95%	14542-15-5	C ₆ H ₇ N O ₂ S	-	-	-	233.933	-
HANGZ HOU LEAP CHEM CO., LTD.	99.00%	14542-15-5	C ₆ H ₇ N O ₂ S	157.19	-	-	233.933	1.245
Hangzhou Subi Peptide Technology Co.,Ltd.	99%	14542-15-5	C ₆ H ₇ N O ₂ S	-	-	-	-	-

Synthesis and Purification Protocols

The synthesis of **Methyl 4-methylthiazole-2-carboxylate** and its derivatives often involves multi-step reactions. Below are representative experimental protocols adapted from the scientific literature for the synthesis of related thiazole compounds, which can be modified for the target molecule.

Protocol 1: Synthesis of a Thiazole Precursor (Ethyl 2-amino-4-methylthiazole-5-carboxylate)

This protocol describes a one-pot synthesis method.^[1]

Materials:

- Ethyl acetoacetate
- N-bromosuccinimide (NBS)
- Thiourea
- Tetrahydrofuran (THF)
- Water
- Ammonia solution ($\text{NH}_3 \cdot \text{H}_2\text{O}$)
- Ethyl acetate

Procedure:

- In a reaction vessel, prepare a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL).
- Cool the mixture to below 0°C.
- Slowly add NBS (0.06 mol) to the cooled mixture.
- Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, add thiourea (0.05 mol).
- Heat the reaction mixture to 80°C for 2 hours.
- Cool the mixture to room temperature and filter to remove any insoluble substances.
- To the filtrate, add ammonia solution (8.0 mL).

- Stir the resulting mixture at room temperature for 10 minutes to allow for the formation of a yellow precipitate.
- Filter the precipitate and wash it with water (3 x 100 mL).
- Recrystallize the crude product from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[\[1\]](#)

Protocol 2: Hydrolysis of Thiazole Esters to Carboxylic Acids

This general procedure can be adapted for the hydrolysis of **Methyl 4-methylthiazole-2-carboxylate** to its corresponding carboxylic acid.[\[2\]](#)

Materials:

- **Methyl 4-methylthiazole-2-carboxylate**
- Sodium hydroxide (NaOH) solution
- Hydrochloric acid (HCl) solution (1 M)
- Methanol (for recrystallization)

Procedure:

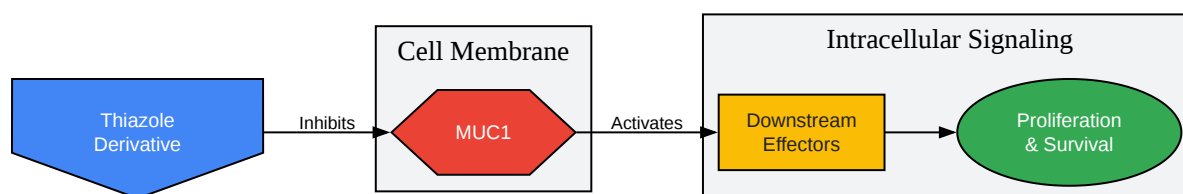
- Dissolve the thiazole ester (e.g., 1.0 g) in a stirring solution of NaOH (e.g., 150 mL of 85 mM) at 50-60°C.
- Continue stirring for 30 minutes until a clear solution is formed.
- Cool the reaction mixture.
- Acidify the solution to pH 3-4 with 1 M HCl.
- A precipitate will form. Collect the precipitate by filtration using a Buchner funnel.
- Recrystallize the crude product from methanol to obtain the pure carboxylic acid.[\[2\]](#)

Biological Activity and Signaling Pathways

Derivatives of 4-methylthiazole-2-carboxylic acid have shown significant potential in drug discovery, exhibiting a range of biological activities. Two notable areas of investigation are in cancer and infectious diseases.

Anti-Cancer Activity: Targeting Mucin 1 (MUC1)

Certain derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as inhibitors of mucin 1 (MUC1), an oncoprotein that is overexpressed in many adenocarcinomas, including breast cancer.[3] The inhibition of MUC1 can disrupt downstream signaling pathways involved in cell proliferation and survival.

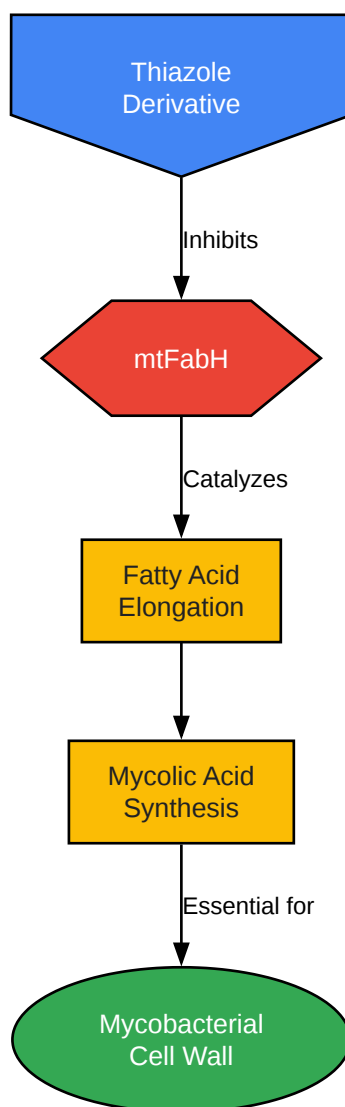


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Caption: Inhibition of the MUC1 signaling pathway by a thiazole derivative.

Anti-Tubercular Activity: Targeting mtFabH

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[2][4] These compounds can target enzymes in the fatty acid synthesis (FAS-II) pathway of *Mycobacterium tuberculosis*, such as the β -ketoacyl-ACP synthase mtFabH.[2][4] Inhibition of this enzyme disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.



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Caption: Inhibition of the mycobacterial fatty acid synthesis pathway.

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